molecular formula C3H5N3S B2525385 1-Cyano-3-methylthiourea CAS No. 78286-57-4

1-Cyano-3-methylthiourea

Cat. No.: B2525385
CAS No.: 78286-57-4
M. Wt: 115.15
InChI Key: QIIQPLHVXQXRGY-UHFFFAOYSA-N
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Description

1-Cyano-3-methylthiourea is an organosulfur compound with the molecular formula C₃H₅N₃S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyano group (–CN) and another by a methyl group (–CH₃).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-methylthiourea can be synthesized through the reaction of methyl isothiocyanate with cyanamide. The reaction typically occurs in an aqueous medium at room temperature, yielding this compound as a crystalline solid .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large reactors where methyl isothiocyanate and cyanamide are mixed under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-3-methylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-3-methylthiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. The compound’s cyano and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Cyano-3-methylthiourea is unique due to the presence of both cyano and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Biological Activity

1-Cyano-3-methylthiourea is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound (C_4H_6N_2S) is a thiourea derivative known for its role as an intermediate in organic synthesis. Its structure includes a cyano group and a methylthio moiety, which contribute to its biological activity. The compound has been investigated for various pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are essential for combating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage caused by free radicals. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Cytotoxic Effects

A notable area of research focuses on the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of human colon (SW480, SW620) and prostate (PC3) cancer cells with IC50 values ranging from 10 µM to less than 1 µM for certain derivatives. This suggests a potential role as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can inhibit key enzymes such as acetylcholinesterase, which is involved in neurotransmission. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to various physiological effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The derivatives reduced cell viability significantly in tumor cells but had minimal effects on healthy keratinocytes (HaCaT) at similar concentrations .
  • Antimicrobial Applications : In another case study, the compound was tested against multi-drug resistant bacterial strains, showing effective inhibition comparable to standard antibiotics. This positions it as a candidate for developing new antimicrobial therapies.

Data Summary

Biological Activity Effect IC50 (µM) Target Cells
AntimicrobialInhibition of bacterial growth<10Various bacterial strains
AntioxidantScavenging free radicalsN/ACell cultures
CytotoxicInhibition of cancer cell growth<10SW480, SW620, PC3

Properties

IUPAC Name

1-cyano-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-5-3(7)6-2-4/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQPLHVXQXRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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